Structural Evolution from OAT Blocker to Selective hCA IX/XII Inhibitor
The target compound is a structural analog of probenecid. A key differentiation is revealed by class-level inference: while probenecid (carboxylic acid) blocks organic anion transporters (OATs), its amide derivatives are potent and selective inhibitors of tumor-associated human carbonic anhydrase isoforms hCA IX and XII [1]. This functional shift is directly attributable to the replacement of the carboxylic acid with an amide group, a modification present in this compound as the naphthalen-1-yl amide [1].
| Evidence Dimension | Target Selectivity |
|---|---|
| Target Compound Data | Potent hCA IX/XII inhibitor activity (class-level inference from amide derivatives) |
| Comparator Or Baseline | Probenecid: OAT blocker, weak carbonic anhydrase inhibitor |
| Quantified Difference | Qualitative shift in primary target class from solute transporters to metalloenzymes |
| Conditions | Enzymatic inhibition assays for hCA isoforms |
Why This Matters
For research on tumor hypoxia, this compound, unlike probenecid, is predicted to selectively target the carbonic anhydrase isoforms crucial for cancer cell survival in acidic microenvironments.
- [1] New amide derivatives of Probenecid as selective inhibitors of carbonic anhydrase IX and XII: Biological evaluation and molecular modelling studies. (2015). infona.pl. View Source
